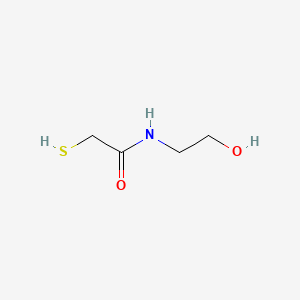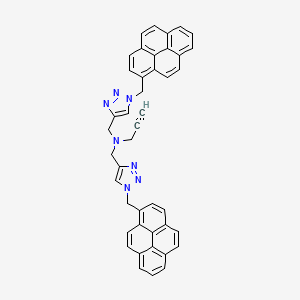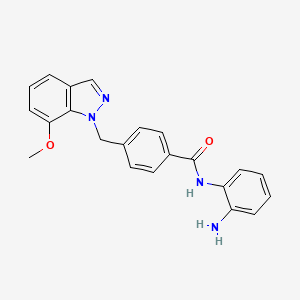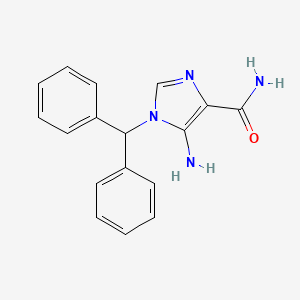
6-((4-Nitrobenzyl)thio)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((4-Nitrobenzyl)thio)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a nitrobenzyl group attached to a thioether linkage at the 6-position of the pyrimidine ring, and an amine group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Nitrobenzyl)thio)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-nitrobenzyl chloride and 4-aminopyrimidine.
Thioether Formation: The 4-nitrobenzyl chloride is reacted with a thiol compound, such as thiourea, to form the corresponding thioether.
Coupling Reaction: The thioether is then coupled with 4-aminopyrimidine under basic conditions to yield this compound.
The reaction conditions typically involve the use of solvents like ethanol or dimethylformamide (DMF) and bases such as potassium carbonate or sodium hydroxide. The reactions are usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
6-((4-Nitrobenzyl)thio)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thioether linkage can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alkoxides, solvents like ethanol or DMF, and bases like potassium carbonate.
Cyclization: Acidic or basic conditions, solvents like toluene or xylene.
Major Products
Reduction: 6-((4-Aminobenzyl)thio)pyrimidin-4-amine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Cyclization: Fused pyrimidine-thiazole or pyrimidine-oxazole systems.
Applications De Recherche Scientifique
6-((4-Nitrobenzyl)thio)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of nucleoside transporters.
Medicine: Explored for its anticancer and antiviral properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-((4-Nitrobenzyl)thio)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The
Propriétés
Numéro CAS |
6313-85-5 |
|---|---|
Formule moléculaire |
C11H10N4O2S |
Poids moléculaire |
262.29 g/mol |
Nom IUPAC |
6-[(4-nitrophenyl)methylsulfanyl]pyrimidin-4-amine |
InChI |
InChI=1S/C11H10N4O2S/c12-10-5-11(14-7-13-10)18-6-8-1-3-9(4-2-8)15(16)17/h1-5,7H,6H2,(H2,12,13,14) |
Clé InChI |
YGCFFFSSUUMLCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSC2=NC=NC(=C2)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12939755.png)
![(S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12939760.png)



![3-Amino-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12939769.png)



![N-[2-(Benzyloxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12939817.png)

![4-Ethylbicyclo[2.2.2]octan-1-ol](/img/structure/B12939839.png)

